Ethanone, 1,2-diphenyl-, oxime
Description
Ethanone, 1,2-diphenyl-, oxime, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₁₃NO and its molecular weight is 211.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethanone, 1,2-diphenyl-, oxime, also known as 1,2-diphenyl-1-ethanone oxime or benzil oxime, is an organic compound with significant biological activity. This compound features an oxime functional group, which imparts unique chemical properties and potential applications in medicinal chemistry and organic synthesis. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 211.26 g/mol. The compound consists of two phenyl groups attached to a central ethanone structure, contributing to its distinctive reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 211.26 g/mol |
Functional Groups | Oxime |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and coordinate with metal ions. These interactions can influence various biochemical pathways, potentially acting as enzyme inhibitors or modulators that affect metabolic processes. The presence of the oxime functional group enhances its reactivity with biological targets.
Potential Biological Activities
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. It has been tested against Staphylococcus aureus and Pseudomonas aeruginosa, showing significant inhibitory effects .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by interacting with specific cellular targets. Its ability to form complexes with metal ions enhances its potential as a therapeutic agent in cancer treatment .
- Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory properties, making it a candidate for further pharmacological studies aimed at developing new anti-inflammatory drugs.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound and its metal complexes against various microorganisms. The results indicated that the metal complexes exhibited enhanced antimicrobial activity compared to the free ligand. For instance:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values were significantly lower for metal complexes than for the uncoordinated oxime.
- Pseudomonas aeruginosa : Similar trends were observed with MIC values indicating strong antibacterial activity .
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer potential of this compound using various cancer cell lines. The findings revealed:
- Cell Viability Assays : The compound demonstrated dose-dependent cytotoxicity against human breast adenocarcinoma (MCF-7) cells.
- Mechanistic Insights : Further investigations suggested that the compound induces apoptosis through mitochondrial pathways .
Comparative Analysis with Similar Compounds
Ethanone derivatives have been compared with other related compounds to evaluate their biological activities. A summary of comparative studies is presented in Table 2.
Table 2: Comparative Biological Activities of Related Compounds
Properties
IUPAC Name |
(NZ)-N-(1,2-diphenylethylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCUVRROUAKTLL-PFONDFGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N/O)/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019411 | |
Record name | 1,2-Diphenyl-1-ethanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952-06-7 | |
Record name | Acetophenone, oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135001 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetophenone, oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36666 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Diphenyl-1-ethanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-diphenylethanone oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.